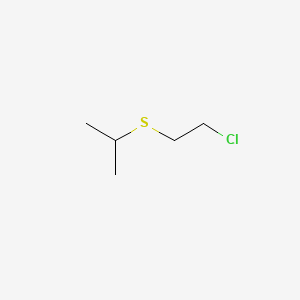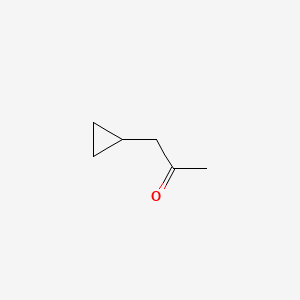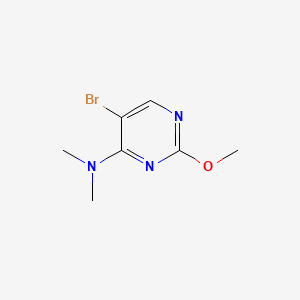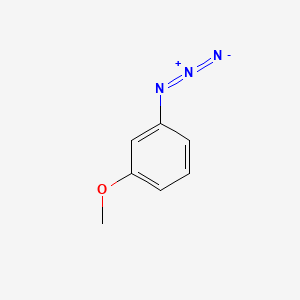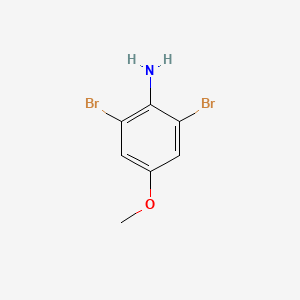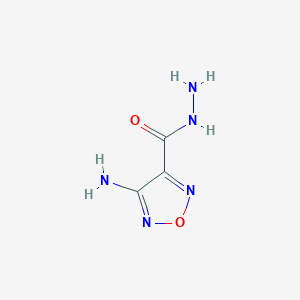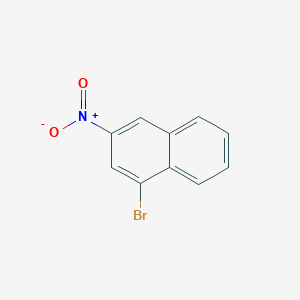
1-Bromo-3-nitronaphthalene
Overview
Description
1-Bromo-3-nitronaphthalene is an organic compound with the molecular formula C10H6BrNO2 It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-nitronaphthalene can be synthesized through the bromination of 3-nitronaphthalene. The process typically involves the use of bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of more efficient and scalable methods. One such method includes the use of 5,5-dimethyl-1,3-dibromohydantoin as a brominating agent in the presence of concentrated sulfuric acid. The reaction is carried out at temperatures below 40°C, followed by purification steps such as recrystallization using methanol .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-nitronaphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as cyanide, leading to the formation of nitrile derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide (NaCN) in a polar aprotic solvent.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Electrophilic Aromatic Substitution: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Major Products:
Nitrile Derivatives: From nucleophilic substitution.
Amino Derivatives: From reduction reactions.
Further Substituted Naphthalenes: From electrophilic aromatic substitution.
Scientific Research Applications
1-Bromo-3-nitronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving nitroaromatic compounds.
Medicine: Investigated for its potential in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-nitronaphthalene involves its reactivity as an electrophile due to the presence of the bromine atom. The nitro group, being an electron-withdrawing group, further enhances its electrophilic nature, making it susceptible to nucleophilic attacks. The compound can undergo various transformations, leading to the formation of different products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
1-Bromonaphthalene: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
3-Nitronaphthalene: Lacks the bromine atom, affecting its reactivity in electrophilic aromatic substitution reactions.
Uniqueness: 1-Bromo-3-nitronaphthalene is unique due to the presence of both a bromine atom and a nitro group, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts. This dual functionality makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
1-bromo-3-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCNOTIUELQJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324773 | |
| Record name | 1-bromo-3-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-65-2 | |
| Record name | NSC407684 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-3-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


